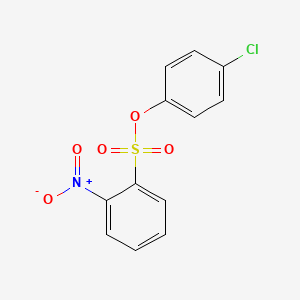
4-Chlorophenyl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C12H8ClNO5S. It is characterized by a chlorophenyl group attached to a nitrobenzenesulfonate moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl 2-nitrobenzenesulfonate can be synthesized through the nitration of 4-chlorophenyl benzenesulfonate. The reaction typically involves treating 4-chlorophenyl benzenesulfonate with nitric acid under controlled conditions to introduce the nitro group at the appropriate position.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar nitration process but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 4-chlorophenyl 2-nitrobenzenesulfonic acid.
Reduction: Reduction reactions can produce 4-chlorophenyl 2-aminobenzenesulfonate.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl 2-nitrobenzenesulfonate is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Chlorophenyl 2-nitrobenzenesulfonate is similar to other nitrobenzenesulfonate derivatives, such as 2-nitrobenzenesulfonate and 3-nitrobenzenesulfonate. its unique chlorophenyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the chlorine atom enhances the compound's electrophilic character, making it more reactive in certain chemical reactions.
Comparison with Similar Compounds
2-Nitrobenzenesulfonate
3-Nitrobenzenesulfonate
4-Nitrobenzenesulfonate
2-Chlorobenzenesulfonate
3-Chlorobenzenesulfonate
Does this cover everything you were looking for?
Properties
IUPAC Name |
(4-chlorophenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5S/c13-9-5-7-10(8-6-9)19-20(17,18)12-4-2-1-3-11(12)14(15)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAXTQPIUPUSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
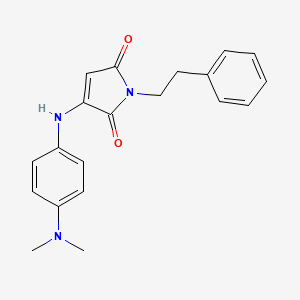
![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)
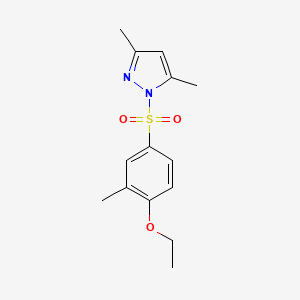
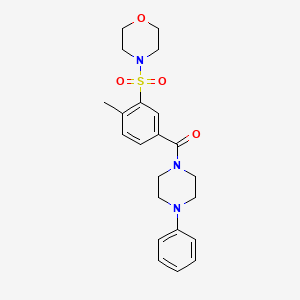
![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)
![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride](/img/structure/B2980163.png)
![N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980164.png)
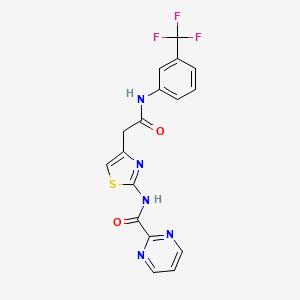
![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)
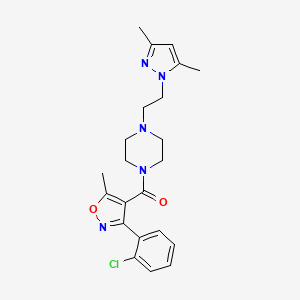
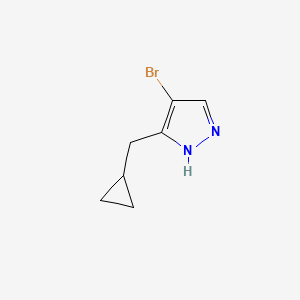
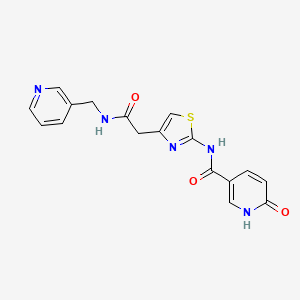
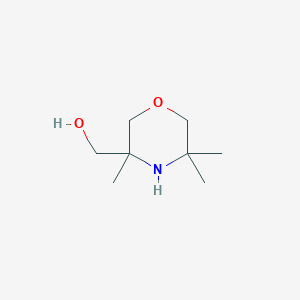
![1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2980176.png)
